1-(3,4-DIMETHYLPHENYL)-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE is a heterocyclic compound that features a unique structure combining pyrrolo and triazole rings
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
They can bind to various enzymes and receptors in the biological system, leading to different biochemical reactions .
Biochemical Pathways
Triazoles are known to interact with various enzymes and receptors, affecting multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics involves the movement of the drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Triazoles are known to show versatile biological activities, indicating that they could have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHYLPHENYL)-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE typically involves multi-step reactions. . This reaction is favored due to its high yield and specificity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maintain high purity and yield, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-DIMETHYLPHENYL)-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Imidazole-Thiazolidine-2,4-dione Conjugated 1,2,3-Triazoles: These compounds also exhibit anticancer properties by targeting tubulin.
1-(4-Bromophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate: Similar in structure but with different substituents, affecting its chemical properties.
Uniqueness: 1-(3,4-DIMETHYLPHENYL)-5-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE stands out due to its unique combination of pyrrolo and triazole rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11-8-9-14(10-12(11)2)22-16-15(19-20-22)17(23)21(18(16)24)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXWECWQIVEBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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